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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the electronic configuration of the

trivalent titanium ion (Ti³⁺) within the crystal lattice of Titanium(III) oxide (Ti₂O₃). The content

herein details the quantum mechanical state of the ion, the influence of the crystalline

environment on its d-orbitals, and the experimental methodologies used to elucidate these

properties.

Electronic Configuration of the Free Ti³⁺ Ion
Titanium, with an atomic number of 22, possesses a ground-state electronic configuration of

1s²2s²2p⁶3s²3p⁶3d²4s² or [Ar] 3d²4s².[1][2][3][4] To form the Ti³⁺ cation, the neutral atom loses

three electrons. According to the principles of ionization for transition metals, electrons are first

removed from the orbital with the highest principal quantum number.[5][6][7] Therefore, the two

4s electrons are lost first, followed by one 3d electron. This results in the electronic

configuration for the free Ti³⁺ ion being [Ar] 3d¹.[8][9]

The quantum numbers for the single 3d electron in the free Ti³⁺ ion are summarized in the table

below.
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Quantum Number Symbol
Possible Values for the 3d
Electron

Principal n 3

Azimuthal (Angular

Momentum)
l 2 (d orbital)

Magnetic ml -2, -1, 0, +1, +2

Spin ms +½ or -½

Crystal Structure of Titanium(III) Oxide and the
Local Environment of Ti³⁺
Titanium(III) oxide has the chemical formula Ti₂O₃.[1][2][3][4] It adopts the corundum (α-Al₂O₃)

crystal structure, which is a trigonal crystal system.[2][6][8] In this lattice, each Ti³⁺ ion is

octahedrally coordinated by six O²⁻ ions. This octahedral arrangement of the oxide ligands

around the central Ti³⁺ ion is crucial in determining the electronic configuration of the d-

electron.

Crystal Field Theory and d-Orbital Splitting in
Titanium(III) Oxide
The electronic configuration of the Ti³⁺ ion within the Ti₂O₃ crystal is significantly influenced by

the electrostatic field created by the surrounding oxide ligands. This interaction is effectively

described by Crystal Field Theory (CFT).

In an isolated, gaseous Ti³⁺ ion, the five 3d orbitals (dxy, dxz, dyz, dx²-y², and dz²) are

degenerate, meaning they have the same energy. However, in the octahedral field of the six

O²⁻ ligands in Ti₂O₃, this degeneracy is lifted. The d-orbitals split into two distinct energy levels:

t₂g orbitals: A lower energy, triply degenerate set consisting of the dxy, dxz, and dyz orbitals.

The lobes of these orbitals are directed between the axes and thus experience less

electrostatic repulsion from the ligands.
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eg orbitals: A higher energy, doubly degenerate set consisting of the dx²-y² and dz² orbitals.

The lobes of these orbitals point directly towards the ligands, leading to greater electrostatic

repulsion and an increase in their energy.

The energy difference between the t₂g and eg sets is known as the crystal field splitting energy

(Δo). For the Ti³⁺ ion in Ti₂O₃, with its single 3d electron (a d¹ configuration), this electron will

occupy one of the lower-energy t₂g orbitals. Therefore, the ground state electronic configuration

of Ti³⁺ in Titanium(III) oxide is t₂g¹.

The following diagram, generated using the DOT language, illustrates the splitting of the d-

orbitals in the octahedral crystal field of Titanium(III) oxide and the placement of the single d-

electron.

dxy  dxz  dyz  dx²-y²  dz²

t₂g (dxy, dxz, dyz)

▲
eg (dx²-y², dz²)

 Δo 

Click to download full resolution via product page

d-orbital splitting of Ti³⁺ in an octahedral field.

Quantitative Data and Experimental Protocols
The electronic structure of Ti³⁺ in materials like Titanium(III) oxide can be probed and

quantified using various experimental techniques.

Quantitative Data Summary
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Parameter Symbol Value
Experimental
Technique

Crystal Field Splitting

Energy
Δo

~2.5 eV (or ~20,300

cm⁻¹)

UV-Visible

Spectroscopy

Magnetic Moment µeff
~1.73 µB

(theoretically)

Magnetic

Susceptibility

Measurements

Experimental Protocols
4.2.1. UV-Visible Spectroscopy

Objective: To determine the crystal field splitting energy (Δo) by measuring the energy of the

d-d electronic transition.

Methodology:

A finely powdered sample of Titanium(III) oxide is prepared and dispersed in a suitable

non-absorbing medium or pressed into a thin pellet.

The sample is placed in a UV-Visible spectrophotometer equipped with a diffuse

reflectance accessory.

A spectrum is recorded over a range of wavelengths, typically from 200 to 800 nm.

The absorption maximum (λmax) corresponding to the electronic transition from the t₂g to

the eg level is identified.

The energy of this transition, which is equal to Δo, is calculated using the equation: Δo =

hc/λmax, where h is Planck's constant, c is the speed of light, and λmax is the wavelength

of maximum absorption.

4.2.2. Magnetic Susceptibility Measurements

Objective: To determine the effective magnetic moment (µeff) and confirm the presence of

one unpaired electron.
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Methodology:

A precisely weighed sample of Titanium(III) oxide is placed in a sample holder.

The magnetic susceptibility of the sample is measured as a function of temperature using

a SQUID (Superconducting Quantum Interference Device) magnetometer or a Gouy

balance.

The molar magnetic susceptibility (χM) is corrected for the diamagnetic contributions of the

Ti³⁺ and O²⁻ ions.

The effective magnetic moment is calculated using the equation: µeff = 2.828(χMT)½,

where T is the absolute temperature. For a d¹ system like Ti³⁺, the spin-only magnetic

moment is theoretically 1.73 µB.

Logical Relationships and Workflow
The following diagram illustrates the logical workflow from the fundamental properties of

titanium to the determination of the electronic configuration of Ti³⁺ in Titanium(III) oxide.
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Workflow for determining the electronic configuration.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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